Ponceau BS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ponceau BS: Acid Red 66 or Biebrich scarlet WS , is a synthetic red dye used primarily in histology and cytology for staining purposes. It is a sodium salt of a diazo dye, characterized by its vibrant red color. The compound is widely used in various staining protocols due to its ability to bind to proteins and other cellular components, making it a valuable tool in biological and medical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ponceau BS is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound to form the dye. The general reaction involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing electron-donating groups, such as phenols or aromatic amines, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process typically includes:

Preparation of Diazonium Salt: The aromatic amine is dissolved in an acidic solution, and sodium nitrite is added to generate the diazonium salt.

Coupling Reaction: The diazonium salt is then added to a solution containing the coupling component, and the reaction mixture is stirred to ensure complete coupling.

Isolation and Purification: The resulting dye is precipitated, filtered, and purified through recrystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Ponceau BS undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.

Reduction: Under reducing conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Smaller aromatic compounds such as benzoic acid derivatives.

Reduction: Aromatic amines such as aniline derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry: Ponceau BS is used as a pH indicator and in titration experiments due to its color change properties in different pH environments.

Biology: The dye is extensively used in histological staining protocols, such as Masson’s trichrome stain, to differentiate between collagen and muscle fibers. It is also used for staining eosinophils in blood smears .

Medicine: In medical research, this compound is used to visualize proteins in tissue sections, aiding in the diagnosis of various diseases. It is also employed in immunohistochemistry to detect specific antigens in tissues.

Industry: this compound is used in the textile industry for dyeing fabrics and in the food industry as a colorant for certain food products .

Mecanismo De Acción

Ponceau BS exerts its staining effects by binding to proteins and other cellular components through electrostatic interactions and hydrogen bonding. The dye molecules interact with positively charged amino acid residues and non-polar regions of proteins, resulting in the formation of stable dye-protein complexes. This binding mechanism allows for the visualization of cellular structures and protein bands in various staining protocols .

Comparación Con Compuestos Similares

Ponceau S: Another diazo dye used for protein staining in Western blotting.

Coomassie Brilliant Blue: A dye used for staining proteins in polyacrylamide gels.

Amido Black: A dye used for staining proteins in electrophoresis gels.

Comparison:

Ponceau BS vs. Ponceau S: Both dyes are used for protein staining, but this compound is primarily used in histology, while Ponceau S is used in Western blotting.

This compound vs. Coomassie Brilliant Blue: Coomassie Brilliant Blue has higher sensitivity for protein detection but requires fixation of proteins, whereas this compound allows for reversible staining.

This compound vs. Amido Black: Amido Black provides higher contrast staining but is less commonly used in histological applications compared to this compound.

Propiedades

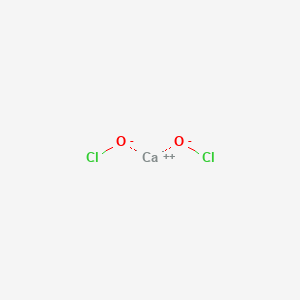

Fórmula molecular |

C22H16N4Na2O7S2 |

|---|---|

Peso molecular |

558.5 g/mol |

InChI |

InChI=1S/C22H16N4O7S2.2Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;;/h1-13,27H,(H,28,29,30)(H,31,32,33);; |

Clave InChI |

RGFBGFHRQYWMMH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)O.[Na].[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)

![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)

![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)

![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)